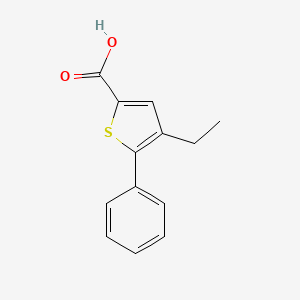

4-Ethyl-5-phenylthiophene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

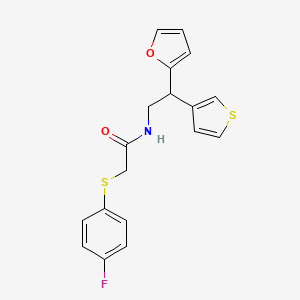

4-Ethyl-5-phenylthiophene-2-carboxylic acid is a chemical compound with the CAS Number: 937599-47-8 . It has a molecular weight of 232.3 and its IUPAC name is 4-ethyl-5-phenyl-2-thiophenecarboxylic acid .

Molecular Structure Analysis

The InChI code for 4-Ethyl-5-phenylthiophene-2-carboxylic acid is 1S/C13H12O2S/c1-2-9-8-11 (13 (14)15)16-12 (9)10-6-4-3-5-7-10/h3-8H,2H2,1H3, (H,14,15) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

4-Ethyl-5-phenylthiophene-2-carboxylic acid is a powder at room temperature .Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Phenylalkyloxiranecarboxylic Acid Derivatives : A study describes the synthesis of 2-(phenylalkyl)oxirane-2-carboxylic acids and their hypoglycemic activity, showing the potential of thiophene derivatives in developing blood glucose-lowering agents (Eistetter & Wolf, 1982).

Antimicrobial Activity of 2-Aminothiophene Derivatives : Research on the synthesis of substituted 2-aminothiophenes, including ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, has shown significant antimicrobial properties, highlighting the importance of thiophene derivatives in drug development (Prasad et al., 2017).

Material Science and Polymer Chemistry

Polymer Photodetectors Enhancement : A study leveraging modified 3,4-ethylenedioxythiophene demonstrates its use in significantly reducing the dark current of polymer photodetectors, thereby enhancing detectivities. This showcases the role of thiophene derivatives in improving materials for optoelectronic applications (Zhang et al., 2015).

Polycondensation Reaction Optimization : Research focusing on the polycondensation of 3,4-ethylenedioxythiophene for polymer synthesis underlines the importance of thiophene derivatives in creating high-molecular-weight polymers for various applications (Yamazaki et al., 2013).

Supramolecular Chemistry

Supramolecular Liquid-Crystalline Networks : The self-assembly of multifunctional hydrogen-bonding molecules, including thiophene derivatives, to form supramolecular liquid-crystalline networks highlights the potential for creating advanced materials with unique properties (Kihara et al., 1996).

Catalysis

Polymer-Supported Nanocatalysts : The use of poly(3,4-ethylenedioxythiophene) to immobilize metal particle catalysts and reagents demonstrates a novel approach to catalysis, with applications in the hydrogenation of nitrophenol and electro-oxidation of various organic compounds (Sivakumar & Phani, 2011).

Safety and Hazards

The safety information for 4-Ethyl-5-phenylthiophene-2-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

4-ethyl-5-phenylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2S/c1-2-9-8-11(13(14)15)16-12(9)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTPOYHSXHUJHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1)C(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methylphenyl)methanone](/img/structure/B2957716.png)

![3-(2-chlorobenzyl)-5-(2-chloro-6-fluorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2957717.png)

![4-isobutyl-N-isopropyl-1-((3-methoxybenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2957719.png)

![N-(5-(4-chloro-3-(trifluoromethyl)benzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2957723.png)

![2-Methylpropyl cyano{3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl}acetate](/img/structure/B2957725.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2957729.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2957730.png)

![Ethyl 2-(2-{2,4-dioxo-3-[4-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate](/img/structure/B2957733.png)

![2,5-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2957736.png)

![4-bromo-1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2957737.png)